![molecular formula C20H19ClN2O4 B2921160 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]quinoline-4-carboxamide CAS No. 1118834-20-0](/img/structure/B2921160.png)
2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]quinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]quinoline-4-carboxamide, also known as TQR-5858, is a synthetic compound that has been studied for its potential therapeutic properties. This compound belongs to the quinoline class of compounds, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]quinoline-4-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes or signaling pathways that are involved in disease processes. For example, it has been shown to inhibit the activity of the enzyme COX-2, which is involved in the inflammatory response.
Effets Biochimiques Et Physiologiques
2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]quinoline-4-carboxamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. For example, it has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit the growth of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]quinoline-4-carboxamide is that it is a synthetic compound, which means that it can be easily produced in large quantities for laboratory experiments. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy in specific disease processes.
Orientations Futures
There are several potential future directions for research on 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]quinoline-4-carboxamide. For example, further studies could be conducted to elucidate its mechanism of action and to identify specific disease processes in which it may be effective. Additionally, research could be conducted to optimize its chemical structure for improved efficacy and safety. Finally, clinical trials could be conducted to determine its potential as a therapeutic agent in humans.
Méthodes De Synthèse
The synthesis of 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]quinoline-4-carboxamide involves several steps, including the reaction of 2-chloroquinoline-4-carboxylic acid with 3,4,5-trimethoxybenzylamine in the presence of a coupling reagent such as EDC/HOBt. The resulting intermediate is then treated with thionyl chloride to yield the final product.
Applications De Recherche Scientifique
2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]quinoline-4-carboxamide has been studied for its potential as a therapeutic agent in various fields of research. In particular, it has been investigated for its anti-cancer, anti-inflammatory, and anti-microbial properties.
Propriétés
IUPAC Name |
2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4/c1-25-16-8-12(9-17(26-2)19(16)27-3)11-22-20(24)14-10-18(21)23-15-7-5-4-6-13(14)15/h4-10H,11H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZUAEJHMJAAAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNC(=O)C2=CC(=NC3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]quinoline-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2921077.png)
![6-(2-Chlorophenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![1-(2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl)-N-(3-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B2921080.png)
![N-(4-ethoxyphenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2921082.png)
![N-(4-butylphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2921083.png)
![N-(3-chloro-4-methoxyphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2921084.png)
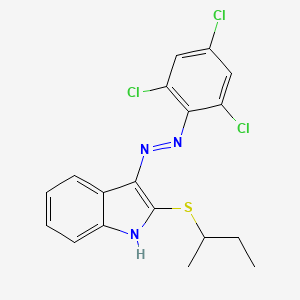
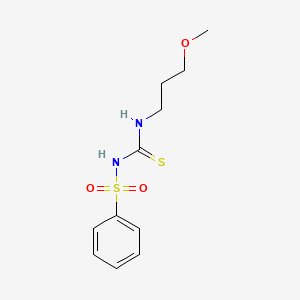
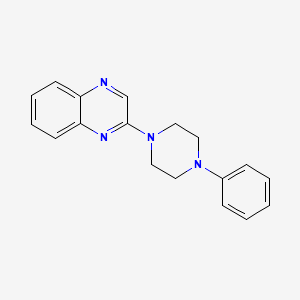
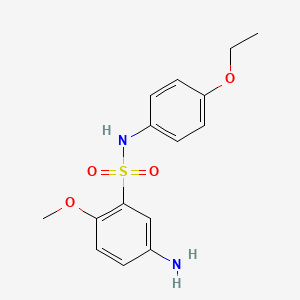
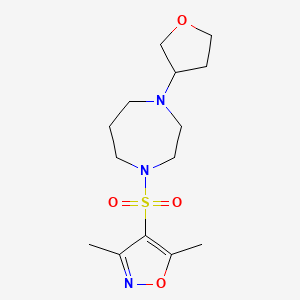
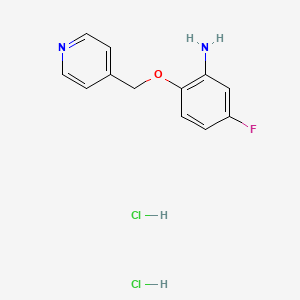
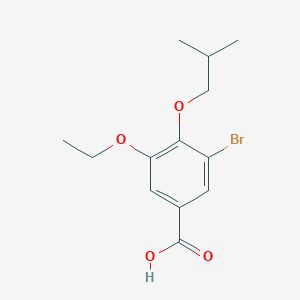
![N-([2,2'-bifuran]-5-ylmethyl)-3-chlorobenzamide](/img/structure/B2921098.png)